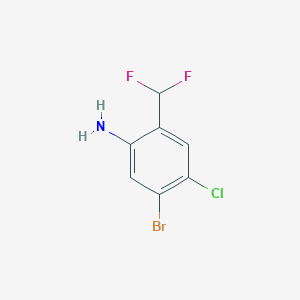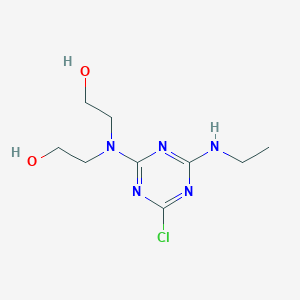
5-Bromo-3-fluoro-2-hexylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-2-hexylthiophene is an organosulfur compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromine, fluorine, and a hexyl group attached to the thiophene ring, making it a versatile building block in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-hexylthiophene typically involves halogenation and alkylation reactions. One common method is the bromination of 3-fluoro-2-hexylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in large-scale synthesis due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoro-2-hexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Stille Coupling: Utilizes organotin reagents and palladium catalysts under similar conditions.
Major Products: The major products formed from these reactions include various substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
5-Bromo-3-fluoro-2-hexylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-hexylthiophene largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in semiconductors and optoelectronic devices . In biological systems, its mechanism may involve interactions with cellular targets, leading to disruption of cellular processes or inhibition of enzyme activities .
Comparison with Similar Compounds
5-Bromo-2-hexylthiophene: Similar structure but lacks the fluorine atom, which can affect its reactivity and electronic properties.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Contains a boronic acid group, making it useful in different coupling reactions.
Uniqueness: 5-Bromo-3-fluoro-2-hexylthiophene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in various chemical reactions. The hexyl group also contributes to its solubility and processability in organic solvents .
Properties
Molecular Formula |
C10H14BrFS |
|---|---|
Molecular Weight |
265.19 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-hexylthiophene |
InChI |
InChI=1S/C10H14BrFS/c1-2-3-4-5-6-9-8(12)7-10(11)13-9/h7H,2-6H2,1H3 |
InChI Key |
PZGNZRUURFZQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(S1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


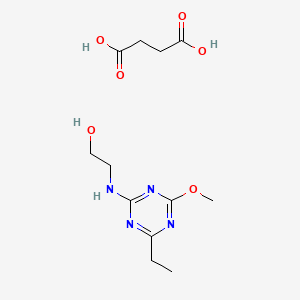
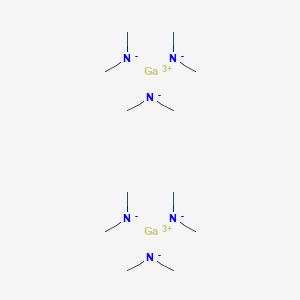
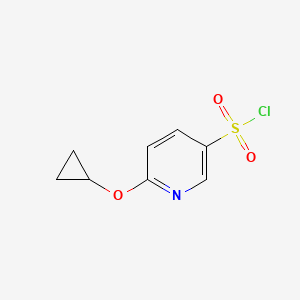

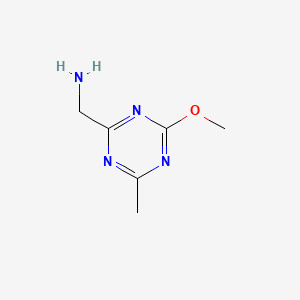
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)
![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
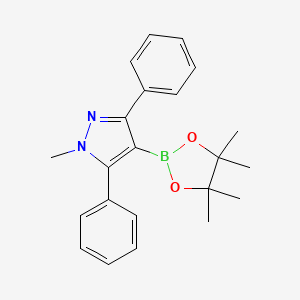
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
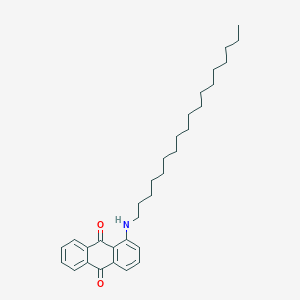
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
